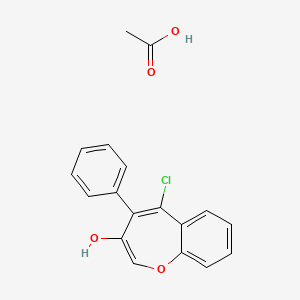
Acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is an organic compound that belongs to the class of benzoxepins. This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing one oxygen atom. The compound also features a phenyl group and a chlorine atom attached to the benzoxepin ring, along with an acetic acid moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and halogenated aromatic compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Acetic Acid Moiety: The acetic acid group can be added through esterification or acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or metabolic processes.
類似化合物との比較
4-Chlorophenyl Acetate: Shares the chlorophenyl and acetic acid moieties but lacks the benzoxepin ring.
Phenylacetic Acid: Contains the phenyl and acetic acid groups but differs in the overall structure.
Uniqueness: Acetic acid; 5-chloro-4-phenyl-1-benzoxepin-3-ol is unique due to its benzoxepin ring structure, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
特性
CAS番号 |
54562-94-6 |
|---|---|
分子式 |
C18H15ClO4 |
分子量 |
330.8 g/mol |
IUPAC名 |
acetic acid;5-chloro-4-phenyl-1-benzoxepin-3-ol |
InChI |
InChI=1S/C16H11ClO2.C2H4O2/c17-16-12-8-4-5-9-14(12)19-10-13(18)15(16)11-6-2-1-3-7-11;1-2(3)4/h1-10,18H;1H3,(H,3,4) |
InChIキー |
OMWJPEDYSJWRLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


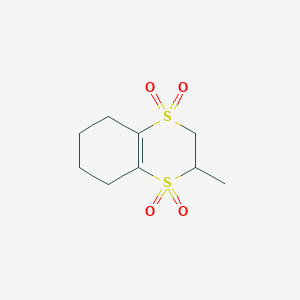
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
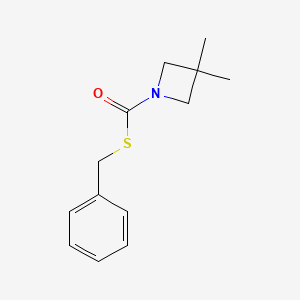

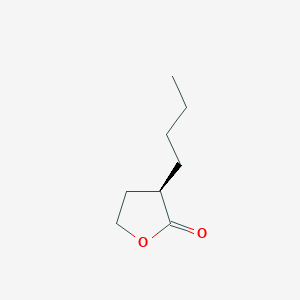
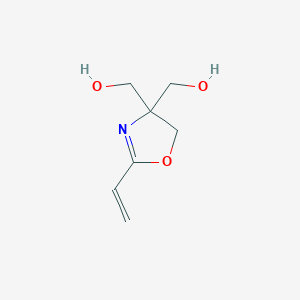
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
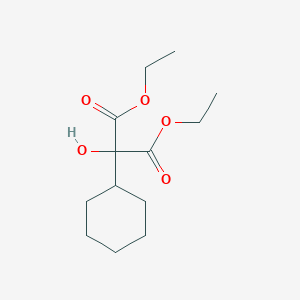
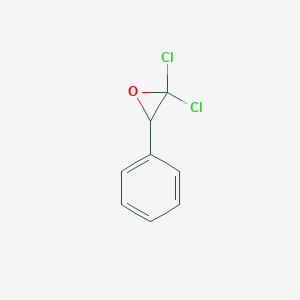


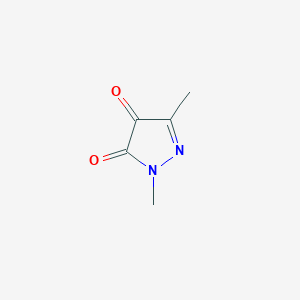
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
